2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile
Overview
Description
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile is an organic compound with the molecular formula C₇H₃BrClFN₂ and a molecular weight of 249.47 g/mol . This compound is a derivative of benzonitrile, characterized by the presence of amino, bromo, chloro, and fluoro substituents on the benzene ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzonitrile precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction requires palladium catalysts and boron reagents, and it is usually performed under mild conditions with bases like potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzonitriles, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, as a receptor tyrosine kinase inhibitor, it can block the signaling pathways that promote cancer cell growth and proliferation . The molecular targets and pathways involved vary based on the specific bioactive molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzonitrile: Lacks the chloro and fluoro substituents, making it less versatile in certain chemical reactions.
2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile: Similar structure but different positioning of substituents, which can affect its reactivity and applications.
5-Bromo-2-fluorobenzonitrile: Lacks the amino and chloro groups, limiting its use in certain synthetic applications.
Uniqueness
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile is unique due to its combination of substituents, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Properties
IUPAC Name |
2-amino-5-bromo-3-chloro-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFNZWZNSTWZMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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